4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Lipophilicity Drug-likeness Thienopyrazole

This compound features a precisely positioned 3-methylphenyl N²-substituent, providing an intermediate steric/electronic profile distinct from unsubstituted, para-substituted, or ortho,para-disubstituted analogs. It is ideal for probing steric tolerance in kinase ATP-binding pockets where a single meta-methyl group optimizes π-stacking without ortho steric clashes. The 4-butoxy side chain adds an H-bond acceptor, enabling investigation of passive membrane permeability in Caco-2/MDCK assays. Replaces nitroaromatic analogs, eliminating reactive aniline metabolite risk while maintaining core geometry. Purity ≥95% by HPLC.

Molecular Formula C23H25N3O2S
Molecular Weight 407.53
CAS No. 392288-80-1
Cat. No. B2803440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS392288-80-1
Molecular FormulaC23H25N3O2S
Molecular Weight407.53
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4)C
InChIInChI=1S/C23H25N3O2S/c1-3-4-12-28-19-10-8-17(9-11-19)23(27)24-22-20-14-29-15-21(20)25-26(22)18-7-5-6-16(2)13-18/h5-11,13H,3-4,12,14-15H2,1-2H3,(H,24,27)
InChIKeyVSTXUYZCMDWELN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide: Structural and Pharmacophoric Baseline for Thienopyrazole Selection


4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 392288-80-1) is a synthetic small molecule belonging to the 2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl benzamide class, characterized by a 4-butoxybenzamide pharmacophore linked to an N²-(3-methylphenyl)-substituted fused thienopyrazole core (C₂₃H₂₅N₃O₂S, MW 407.53) . Structurally related thieno[3,4-c]pyrazole amides have been explored as kinase inhibitor scaffolds, with submicromolar KDR (VEGFR-2) inhibition reported for several analogs [1]. The compound is offered for non-human research use by specialty chemical suppliers and has attracted attention in early-stage medicinal chemistry and chemical biology screening programs .

Why Closely Related Thieno[3,4-c]pyrazole-3-yl Benzamides Cannot Be Casually Substituted for 392288-80-1


The 4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide scaffold integrates three tunable pharmacophoric regions—the N²-aryl substituent, the 3-amido side chain, and the thienopyrazole oxidation state—each independently modulating lipophilicity, hydrogen-bonding capacity, and target recognition . Class-level evidence from the thieno[3,4-c]pyrazole kinase inhibitor series demonstrates that even conservative variation at the N²-aryl position (e.g., 3-methylphenyl vs. 4-methylphenyl vs. 2,4-dimethylphenyl) can shift kinase selectivity profiles significantly, while the nature of the 4-alkoxybenzamide group dictates cell permeability and metabolic stability [1]. Consequently, casual substitution with an in-class analog lacking the precise 3-methyl substitution pattern or bearing a different alkoxy chain length risks altering biological fingerprint, solubility, and pharmacokinetic behavior, undermining the reproducibility of screening campaigns and SAR studies [1].

Quantitative Differentiation Evidence: 4-Butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide vs. Closest Analogs


Predicted Lipophilicity Advantage of 3-Methylphenyl over 4-Methylphenyl Regioisomer

In silico prediction using the XLogP3 algorithm yields a calculated logP of approximately 4.8 for 4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, compared to a calculated logP of approximately 4.7 for the 4-methylphenyl (p-tolyl) regioisomer (CAS 361172-11-4) [1]. The 3-methylphenyl (m-tolyl) substitution pattern introduces a slightly higher steric and electronic asymmetry that raises lipophilicity by ~0.1 log units relative to the para isomer, a difference that can influence membrane partitioning and non-specific protein binding [2].

Lipophilicity Drug-likeness Thienopyrazole

Hydrogen-Bond Donor/Acceptor Topology Distinguishes 3-Amido Benzamide from Unsubstituted or Halo-Substituted Analogs

The target compound presents one H-bond donor (amide NH) and four H-bond acceptors (amide carbonyl, butoxy ether oxygen, thienopyrazole N², and thienopyrazole N¹ lone pair; the latter two form part of the heterocyclic π-system). In contrast, the 4-fluoro analog (4-fluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide) has no ether oxygen acceptor, reducing the H-bond acceptor count by one relative to the butoxy-bearing target . The 4-butoxy ether contributes an additional acceptor site (total HBA ≈ 4 vs. HBA ≈ 3 for the 4-fluoro analog) and may establish an extra interaction within the hinge region of kinase ATP-binding pockets, as observed in crystallographic studies of related thienopyrazole amides [1].

Hydrogen bonding Binding mode Structure-activity relationship

Steric and Electronic Differentiation of 3-Methylphenyl vs. 2,4-Dimethylphenyl at N² Position

The N²-(3-methylphenyl) group of CAS 392288-80-1 introduces a single meta-methyl substituent with a Hammett σₘ value of –0.07 (weakly electron-donating) and minimal ortho steric hindrance. The 2,4-dimethylphenyl analog (4-butoxy-N-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide) bears two methyl groups, including one at the ortho position, which imposes significant rotational restriction around the N²–aryl bond (estimated dihedral angle shift of 20–40° relative to the unsubstituted phenyl plane) and alters the electronic environment (combined Hammett σ effect ≈ –0.14) [1]. This difference in steric bulk and electron density can modulate the N²-aryl ring's π-stacking interactions with aromatic residues in kinase active sites, as SAR studies on related thienopyrazoles indicate that ortho-substituted N²-aryl analogs often exhibit reduced potency against KDR but gain selectivity for Aurora-A relative to the meta-substituted counterparts [2].

Steric effects Electronic effects Structure-activity relationship

Predicted Aqueous Solubility Relative to Nitrophenyl Analog

The 4-nitrophenyl analog (4-butoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide) contains a strong electron-withdrawing nitro group (σₚ = +0.78) that increases molecular polarity and predicted aqueous solubility (estimated LogS ≈ –5.2 via ESOL method) compared to the 3-methylphenyl-substituted target compound (estimated LogS ≈ –6.1) [1]. This ~0.9 log-unit solubility advantage for the nitro analog translates to approximately 8-fold higher saturation concentration at pH 7.4, which may favor the nitro analog in aqueous assay formats but also introduces potential for nitro group-related off-target reactivity and metabolic instability (nitro reduction to reactive aniline metabolites) [2]. The 3-methylphenyl compound avoids this liability while maintaining adequate lipophilicity for cellular permeability.

Solubility Drug-likeness Thienopyrazole

Optimal Research and Procurement Scenarios for 4-Butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide


Kinase Inhibitor Screening Panels Requiring Defined N²-aryl Substitution

When screening thieno[3,4-c]pyrazole benzamides against a panel of kinases (e.g., KDR, Aurora-A, CDK2), the 3-methylphenyl N² substituent of CAS 392288-80-1 provides an intermediate steric and electronic profile that is distinct from unsubstituted, para-substituted, or ortho,para-disubstituted analogs [1]. This compound is appropriate for probing the steric tolerance of the kinase ATP-binding pocket at the N²-aryl position, particularly where a single meta-methyl group is hypothesized to optimize π-stacking with a hydrophobic patch without causing steric clashes observed with ortho-substituted congeners [1].

Cell-Permeability Structure-Activity Relationship (SAR) Studies

The predicted lipophilicity (XLogP3 ≈ 4.8) and the presence of a 4-butoxybenzamide side chain make this compound a useful probe for evaluating the impact of moderate lipophilicity on passive membrane permeability in Caco-2 or MDCK monolayer assays [1]. The 4-butoxy ether adds one H-bond acceptor relative to halogen-substituted benzamide analogs (e.g., 4-fluoro), offering a testable hypothesis that this additional acceptor interaction enhances, or alternatively detracts from, permeability depending on whether it engages a transporter .

Hit-to-Lead Progression Avoiding Nitroaromatic Structural Alerts

For programs where an initial hit contains a nitroaromatic group (e.g., 4-nitrophenyl thienopyrazole analog), CAS 392288-80-1 serves as a direct structural analog that replaces the nitro group with a 3-methylphenyl moiety, eliminating the risk of nitro reduction to a reactive aniline metabolite while maintaining similar core scaffold geometry [1]. The predicted solubility deficit (ΔLogS ≈ –0.9) relative to the nitro analog is manageable through formulation optimization (e.g., co-solvent, cyclodextrin complexation), and the trade-off in solubility is justified by the improved safety profile for long-term in vivo studies .

Procurement of a Defined Thienopyrazole Scaffold Building Block for Focused Library Synthesis

CAS 392288-80-1 can be utilized as a validated building block for generating focused thieno[3,4-c]pyrazole-3-yl benzamide libraries via amide coupling diversification at the 4-butoxybenzoyl position or via N²-aryl modification [1]. Its availability from specialty chemical suppliers with typical purity ≥95% (HPLC) supports medicinal chemistry campaigns that require a consistent, characterized starting material for SAR expansion [1].

Quote Request

Request a Quote for 4-butoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.